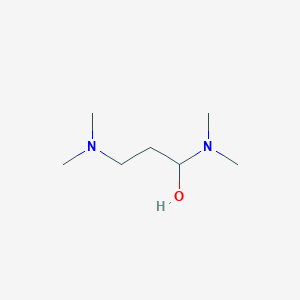

1,3-Bis(dimethylamino)propan-1-ol

Description

BenchChem offers high-quality 1,3-Bis(dimethylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(dimethylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

161220-90-2 |

|---|---|

Molecular Formula |

C7H18N2O |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1,3-bis(dimethylamino)propan-1-ol |

InChI |

InChI=1S/C7H18N2O/c1-8(2)6-5-7(10)9(3)4/h7,10H,5-6H2,1-4H3 |

InChI Key |

YCBVGFPBRPUIJI-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(N(C)C)O |

Canonical SMILES |

CN(C)CCC(N(C)C)O |

Synonyms |

1-Propanol,1,3-bis(dimethylamino)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 1,3-Bis(dimethylamino)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Bis(dimethylamino)-2-propanol (CAS: 5966-51-8), often colloquially or erroneously referred to as 1,3-Bis(dimethylamino)propan-1-ol in some trade literature. As a ditertiary amine with a secondary hydroxyl group, this compound occupies a critical niche in polymer chemistry and organic synthesis.

Its primary industrial value lies in its role as a reactive (non-fugitive) catalyst in polyurethane production. Unlike traditional volatile amine catalysts, the hydroxyl moiety allows it to chemically bond into the polymer matrix, significantly reducing Volatile Organic Compound (VOC) emissions and "fogging" in automotive applications. Furthermore, its bifunctional nature makes it a high-value intermediate for synthesizing cationic lipids used in gene delivery systems and pharmaceutical formulations.

Chemical Identity & Structural Analysis

Nomenclature Alert: The user query specified "propan-1-ol." However, the chemically stable and commercially relevant isomer is 2-propanol . A structure with a hydroxyl and an amine on the C1 carbon (hemiaminal) is generally unstable and hydrolyzes rapidly. This guide focuses on the stable 1,3-Bis(dimethylamino)-2-propanol isomer.

-

IUPAC Name: 1,3-Bis(dimethylamino)propan-2-ol[1][2][3][4][5][6][7][8]

-

Common Abbreviations: BDMAP, BisDMA-2P

-

Molecular Formula: C

H -

SMILES: CN(C)CC(O)CN(C)C

Structural Reactivity Map

The molecule features three active sites: two tertiary amine centers (Lewis bases) and one secondary alcohol.

Figure 1: Reactivity map highlighting the dual-amine functionality for catalysis and the hydroxyl group for immobilization.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for process engineering.

| Property | Value | Context/Notes |

| Molecular Weight | 146.23 g/mol | Monodisperse |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~265°C (est) | High boiling point contributes to low volatility. |

| Density | 0.897 g/mL | At 25°C |

| Refractive Index | Purity indicator | |

| Flash Point | 113°C (235°F) | Closed Cup; Combustible Class IIIB |

| Water Solubility | Miscible | Due to H-bonding of OH and amines. |

| pKa (Amines) | ~9.5 - 9.8 | Typical for trialkylamines; dictates catalytic strength. |

| pKa (Alcohol) | ~14.5 | Weak acid; reacts with strong electrophiles (isocyanates). |

| Vapor Pressure | < 0.01 mmHg | At 20°C; critical for low-emission applications. |

Synthesis & Purity Profiling

The industrial synthesis typically involves the nucleophilic opening of an epoxide or halohydrin by dimethylamine.

Primary Synthetic Route: Epichlorohydrin Ring Opening

This route is preferred for its atom economy and yield, though it requires careful thermal management to prevent polymerization.

Reaction Scheme:

-

Epichlorohydrin + Dimethylamine (excess)

Intermediate (1-chloro-3-(dimethylamino)-2-propanol). -

Intermediate + Dimethylamine + NaOH (scavenger)

1,3-Bis(dimethylamino)-2-propanol .

Figure 2: Step-by-step synthetic workflow for high-purity production.

Quality Control Parameters

-

Assay (GC-FID): Target >98.0%.

-

Water Content (Karl Fischer): <0.5% (Critical for polyurethane applications to prevent side-reactions).

-

Color (APHA): <50 (Clear/Colorless).

Applications & Mechanisms

A. Polyurethane Catalysis (The "Reactive Catalyst")

In the production of flexible foams and elastomers, BDMAP serves as a blowing catalyst . It selectively catalyzes the reaction between isocyanate and water to generate CO

-

Mechanism: The tertiary amines lower the activation energy for the isocyanate-water reaction.

-

Immobilization: As the polymerization proceeds, the secondary hydroxyl group of BDMAP reacts with an isocyanate group, covalently binding the catalyst to the polymer backbone.

-

Benefit: This prevents the catalyst from migrating to the surface (blooming) or evaporating, eliminating the "fishy" amine odor common in new cars or furniture (low-VOC/low-fogging).

B. Pharmaceutical Intermediate (Cationic Lipids)

BDMAP is a precursor for synthesizing cationic lipids used in RNA/DNA delivery (transfection).

-

Protocol: The secondary alcohol is esterified with long-chain fatty acids (e.g., oleic acid), or the amines are quaternized to create positive charge centers that bind anionic nucleic acids.

Handling, Stability & Safety

HSE Profile:

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Hygroscopic. Store under nitrogen or argon in tightly sealed containers. Avoid contact with strong oxidizers and acid chlorides.

Self-Validating Safety Protocol:

-

Check: Verify container integrity and inert gas blanket before opening.

-

Monitor: Use ammonia/amine vapor sensors in the hood.

-

Neutralize: Keep a dilute citric acid solution nearby for spill neutralization (amine neutralization).

References

-

Sigma-Aldrich. 1,3-Bis(dimethylamino)-2-propanol Product Specification & SDS. Accession No. 5966-51-8.[1][2][3][7][8][][10] Link

-

PubChem. Compound Summary: 1,3-Bis(dimethylamino)-2-propanol.[7][8] National Center for Biotechnology Information. Link

-

Vanderbilt, D. P., et al. Method for producing polyurethane elastomers using reactive amine catalysts. U.S. Patent 5,229,427.[5] Link

-

Felgner, P. L., et al. Cationic amphiphiles for intracellular delivery of therapeutic molecules. (Relating to lipid synthesis precursors). U.S. Patent 6,627,218. Link

Sources

- 1. 1,3-BIS(DIMETHYLAMINO)-2-PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Propanol, 1,3-bis(dimethylamino)- [webbook.nist.gov]

- 3. 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. FR2851572A1 - Compositions for cleaning or rinsing hard surfaces, e.g. floors, toilet bowls or glass, containing polybetaine compounds to impart lasting soil deposition and/or adhesion inhibiting properties - Google Patents [patents.google.com]

- 5. DE112008002272T5 - Isocyanate-terminated precursor and method of making the same - Google Patents [patents.google.com]

- 6. EP0033498B1 - A process for preparing reaction injection molded polyurethane compositions employing aliphatic amine chain extenders - Google Patents [patents.google.com]

- 7. 2-Propanol, 1,3-bis(dimethylamino)- [webbook.nist.gov]

- 8. 2-Propanol, 1,3-bis(dimethylamino)- | C7H18N2O | CID 22263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-双(二甲氨基)-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Thermodynamic Stability of Bis(dimethylamino)propanol Derivatives: A Mechanistic Guide

This guide provides a rigorous technical analysis of the thermodynamic stability of 1,3-bis(dimethylamino)-2-propanol (BDAP) and its derivatives. It is designed for researchers requiring actionable data on shelf-life, formulation stability, and metabolic resilience.

Executive Summary

Bis(dimethylamino)propanol derivatives, particularly 1,3-bis(dimethylamino)-2-propanol (BDAP) , represent a class of amino alcohols where thermodynamic stability is governed by a delicate balance between intramolecular hydrogen bonding and steric strain induced by the bulky dimethylamino groups.

While kinetically stable under ambient conditions (shelf-life >2 years when stored properly), these compounds exhibit specific degradation pathways under thermal and oxidative stress. For drug development professionals, understanding these pathways is critical when utilizing BDAP as a solubility enhancer, a pH-buffering excipient, or a ligand in metallodrug formulations.

Key Stability Drivers:

-

Chelation Effect: The hydroxyl group acts as a hydrogen bond donor to the flanking amine nitrogens, creating a pseudo-cyclic 6-membered ring that significantly enhances thermodynamic stability compared to linear analogs.

-

Basicity (pKa): The molecule exhibits two distinct ionization events, influencing its stability in aqueous physiological buffers.

-

Oxidative Susceptibility: The tertiary amine sites are the "Achilles' heel," prone to N-oxide formation.

Molecular Architecture & Thermodynamic Parameters[1]

The stability of BDAP is rooted in its conformational landscape. Unlike simple aliphatic amines, the central hydroxyl group locks the molecule into a preferred conformation via intramolecular hydrogen bonding (

Physicochemical Baseline

The following parameters serve as the thermodynamic baseline for stability assessments.

| Parameter | Value / Range | Mechanistic Implication |

| Boiling Point | 125–127 °C (at 760 mmHg) | Indicates high intermolecular cohesive energy due to H-bonding.[1] |

| pKa (approx) | Dual protonation sites allow buffering capacity; | |

| LogP | ~ -0.3 to 0.1 | Amphiphilic nature; stable in both aqueous buffers and lipid formulations. |

| Bond Dissociation Energy (C-N) | ~80–85 kcal/mol | The weakest link thermally; C-N cleavage occurs before C-C backbone fragmentation. |

Conformational Locking

Thermodynamic calculations (DFT level) suggest the gauche-gauche conformation is the global minimum. This "locked" state reduces the entropic penalty of binding when used as a ligand, making BDAP derivatives exceptionally stable chelators for transition metals (e.g., Cu(II), Pt(II)) in metallopharmaceutical applications.

Degradation Mechanics: Pathways & Causality

Understanding how the molecule breaks down is more valuable than knowing when it breaks down. We identify three primary stress vectors.

Thermal Degradation (Anaerobic)

Under inert atmosphere (nitrogen/argon), BDAP is stable up to ~150°C. Above this threshold, Hofmann-type elimination is the dominant pathway, though less favored than in quaternary ammonium salts.

-

Mechanism: Thermal excitation leads to

bond homolysis or concerted elimination, yielding dimethylamine and allyl alcohol derivatives.

Oxidative Instability (Aerobic)

This is the primary concern for shelf-life. Tertiary amines are electron-rich and susceptible to oxidation by atmospheric oxygen or peroxides in excipients.

-

Primary Product: N-oxide . This reaction is exothermic and self-catalyzing if trace metals are present.

-

Secondary Product: Oxidative dealkylation (loss of a methyl group as formaldehyde), typically mediated by radical initiators or metabolic enzymes (CYP450).

Hydrolytic Stability

The C-N and C-O bonds in BDAP are chemically robust against hydrolysis over the pH range 2–12. Instability in water is driven purely by pH-dependent solubility shifts or metal-catalyzed oxidation, not backbone hydrolysis.

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between stability and degradation.

Caption: Kinetic competition between oxidative degradation (red), thermal elimination (yellow), and stabilizing chelation (green).

Experimental Validation Protocols

Do not rely on generic Certificate of Analysis (CoA) data. The following protocols are designed to validate stability specifically for pharmaceutical applications.

Protocol A: Accelerated Oxidative Stress Testing (AOST)

Purpose: To determine the susceptibility of the tertiary amine to N-oxide formation in formulation.

-

Preparation: Dissolve BDAP derivative (10 mM) in Phosphate Buffered Saline (pH 7.4).

-

Stressor: Add Hydrogen Peroxide (

) to a final concentration of 0.1% (mimicking trace peroxides in excipients like PEG). -

Incubation: Hold at 40°C for 24 hours.

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (high pH stable).

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH is crucial to keep the amine deprotonated for retention.

-

Detection: Monitor transition

.

-

-

Pass Criteria: < 0.5% N-oxide formation indicates compatibility with peroxide-containing excipients.

Protocol B: Potentiometric pKa Determination

Purpose: To define the buffering window and ionization state for solubility profiling.

-

System: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

-

Solvent: Degassed water (carbonate-free) at

°C. -

Titrant: 0.1 M HCl (standardized).

-

Procedure:

-

Dissolve ~50 mg of BDAP in 50 mL water.

-

Adjust initial pH to ~11.0 using 0.1 M NaOH.

-

Titrate with HCl in 0.05 mL increments down to pH 2.0.

-

-

Data Processing: Use the Bjerrum difference plot method to resolve the overlapping

and -

Validation: The difference between

and

Visualization: Stability Testing Workflow

Caption: Decision tree for validating BDAP stability prior to formulation inclusion.

Applications in Drug Development[3][4][5][6]

Solubility Enhancement

BDAP derivatives are excellent "co-solvents" for acidic drugs (e.g., NSAIDs). The diamine moiety forms ion pairs with carboxylic acids, increasing aqueous solubility by orders of magnitude.

-

Mechanism: The thermodynamic stability of the ion pair prevents precipitation upon dilution.

-

Caution: Ensure the pH of the final formulation remains below the

(9.3) to maintain the amine in its cationic, solubilizing state.

Ligand Design for Metallodrugs

The "claw-like" structure of BDAP makes it a privileged scaffold for Platinum(II) or Copper(II) anticancer complexes.

-

Stability Advantage: The chelate effect renders these complexes kinetically inert to ligand exchange in blood plasma, reducing off-target toxicity.

References

-

Sigma-Aldrich. 1,3-Bis(dimethylamino)-2-propanol Product Specification & Safety Data Sheet. Available at:

-

National Institute of Standards and Technology (NIST). 2-Propanol, 1,3-bis(dimethylamino)- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

PubChem. Compound Summary: 1,3-Bis(dimethylamino)-2-propanol (CID 22263). National Library of Medicine. Available at: [Link]

-

Cheméo. Chemical & Physical Properties of 2-Propanol, 1,3-bis(dimethylamino)-. Available at: [Link]

Sources

Thermal Decomposition Characteristics of Amine Catalysts: Mechanisms, Analysis, and Stability

An In-depth Technical Guide

Abstract

Amine catalysts are indispensable in a multitude of industrial processes, from polyurethane foam production to post-combustion carbon capture. Their operational longevity and efficiency, however, are intrinsically linked to their thermal stability. This guide provides a comprehensive examination of the thermal decomposition characteristics of amine catalysts, designed for researchers, scientists, and drug development professionals. We will explore the fundamental mechanisms of degradation, elucidate the key factors influencing stability, detail state-of-the-art analytical techniques for characterization, and provide actionable experimental protocols. By synthesizing mechanistic insights with field-proven methodologies, this document serves as a critical resource for optimizing processes and developing next-generation, robust catalytic systems.

Introduction: The Critical Role of Thermal Stability

Amines, organic compounds derived from ammonia, serve as potent catalysts due to the nucleophilic nature of their nitrogen lone-pair electrons.[1] In applications like CO2 capture, they are subjected to harsh cyclic conditions, including elevated temperatures (100-150°C) in stripper and reboiler units.[2][3] This thermal stress can initiate irreversible degradation reactions, leading to a cascade of operational problems:

-

Solvent Loss & Reduced Efficiency: Degradation consumes the active amine, reducing the system's capacity and requiring costly solvent replacement.[3][4] The economic impact of amine degradation can account for around 10% of the total operational cost in CO2 capture plants.[2][3]

-

Formation of Corrosive Byproducts: Degradation products can include organic acids and heat-stable salts, which increase the corrosivity of the solvent mixture, damaging equipment.[3][5]

-

Operational Issues: The formation of higher molecular-weight compounds and polymers can lead to increased solution viscosity, fouling of heat exchangers, and foaming.[2][3]

-

Environmental & Safety Concerns: Volatile degradation products, such as nitrosamines, can be released into the atmosphere, posing potential health and environmental risks.[2][3]

Understanding the thermal decomposition pathways and the factors that accelerate them is paramount for predicting catalyst lifetime, ensuring process safety, and designing more resilient and sustainable chemical processes.

Section 1: Fundamental Mechanisms of Thermal Decomposition

The degradation of amine catalysts is a complex process governed by two primary pathways: thermal degradation (often CO2-induced) and oxidative degradation.

Thermal Degradation (in the presence of CO₂)

In many applications, particularly CO2 capture, thermal degradation is not caused by temperature alone but is intricately linked to the presence of carbon dioxide.[6] The process often proceeds through the formation and subsequent reaction of carbamate, a key intermediate formed when primary or secondary amines react with CO₂.[2]

One of the most well-documented mechanisms for alkanolamines like monoethanolamine (MEA) is carbamate polymerization .[2][7] This multi-step process can be summarized as:

-

Carbamate Formation: The amine reacts reversibly with CO₂.

-

Cyclization: The carbamate undergoes intramolecular cyclization to form an oxazolidinone. This is often the rate-limiting step.[7]

-

Polymerization: The oxazolidinone reacts with other amine molecules to form larger oligomers and polymers, such as N-(2-hydroxyethyl)ethylenediamine (HEEDA) and N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA).[7][8]

The overall pathway leads to the formation of heat-stable salts and higher molecular-weight compounds that are difficult to regenerate and contribute to fouling.[2]

Oxidative Degradation

Oxidative degradation is a major concern in processes where amines are exposed to oxygen, such as in flue gas treatment where O₂ concentrations can be 3-5%.[2][3] This pathway is often catalyzed by the presence of metal ions like Fe³⁺ and Cu²⁺, which can be introduced through equipment corrosion.[2]

The mechanism typically proceeds through a free-radical chain reaction:

-

Initiation: Hydrogen abstraction from the amine molecule, often at the carbon alpha to the nitrogen, creates an amine radical.[2]

-

Propagation: The amine radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another amine molecule, propagating the chain reaction.

-

Termination: Radicals combine to form stable, non-radical products.

This process breaks down the amine into a complex mixture of degradation products, including aldehydes, carboxylic acids, ammonia, and smaller amines.[2][9][10]

Section 2: Factors Influencing Thermal Stability

The rate and extent of amine catalyst degradation are not intrinsic properties but are heavily influenced by the interplay of chemical structure and process conditions.

Chemical Structure of the Amine

The molecular structure of the amine is a primary determinant of its stability:

-

Amine Class: Tertiary amines (e.g., MDEA) lack the N-H bond necessary for easy carbamate formation and are generally more resistant to CO₂-induced thermal degradation than primary (e.g., MEA) or secondary amines (e.g., DEA).[10][11] However, they can still degrade via pathways like dealkylation.[2]

-

Steric Hindrance: Bulky groups near the nitrogen atom can sterically hinder the formation of carbamate intermediates, thus improving thermal stability. Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) are known to be more resistant to degradation than their unhindered counterparts.[7][12]

-

Cyclic Structures: Cyclic amines, such as piperazine (PZ) and morpholine, exhibit exceptional thermal stability.[7] Piperazine shows negligible thermal degradation up to 150°C.[13] Their rigid structure is resistant to the cyclization and polymerization reactions that plague linear amines.[7]

Process Conditions

-

Temperature: Degradation rates increase strongly with temperature.[6] While bulk reboiler temperatures are often kept below 260°F (~127°C), localized "hot spots" on heat transfer surfaces can have much higher skin temperatures, accelerating degradation significantly.[6]

-

CO₂ Loading: For thermal degradation, an increase in CO₂ concentration or loading generally results in increased degradation rates, as it drives the formation of the reactive carbamate intermediates.[4][5]

-

Amine Concentration: Higher amine concentrations can also lead to faster degradation, particularly in aqueous solutions.[5]

-

Presence of Oxygen and Metals: As discussed, the presence of O₂ is the primary driver for oxidative degradation.[3] This is often exacerbated by dissolved metal ions from corrosion, which act as catalysts.[2][14]

Section 3: Analytical Techniques for Characterization

A multi-faceted analytical approach is required to fully characterize the thermal stability of amine catalysts, from measuring bulk properties to identifying trace degradation products.

Thermal Analysis (TGA & DSC)

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It provides critical quantitative data, including the onset temperature of decomposition and the temperature of maximum weight loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][17] It is used to identify thermal events like melting, crystallization, and glass transitions that occur prior to or during decomposition, providing a more complete thermal profile of the catalyst.[18]

Chromatographic and Spectroscopic Methods

To understand the degradation mechanism, the byproducts must be identified.

-

Gas and Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS): These are powerful hyphenated techniques for separating, identifying, and quantifying volatile and non-volatile degradation products in the complex post-reaction mixture.[9][19]

-

Evolved Gas Analysis (EGA): Coupling the outlet of a TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of gaseous products released during decomposition.[15]

Kinetic Analysis

Studying the kinetics of the decomposition reaction provides fundamental parameters like activation energy (Ea), which quantifies the energy barrier to the reaction. This data is essential for modeling and predicting catalyst lifetime under various operating conditions. Isoconversional (model-free) methods are commonly applied to TGA data obtained at multiple heating rates.[20]

-

Kissinger and Ozawa-Flynn-Wall (OFW) / Kissinger-Akahira-Sunose (KAS) Methods: These are the most widely used isoconversional methods. By analyzing the shift in decomposition temperature with different heating rates (β), the activation energy can be calculated without assuming a specific reaction model.[20][21][22]

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol 4.1: TGA Analysis of Amine Catalyst Decomposition

This protocol outlines the standard procedure for determining the decomposition profile of a liquid amine catalyst.

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature) according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).[23] An open pan is typically used for liquid samples to allow for volatilization and decomposition.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) for 15-30 minutes to ensure an oxygen-free atmosphere.

-

Set the temperature program:

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the DTG curve.

-

From the curves, determine key parameters:

-

T_onset: Onset temperature of decomposition (often determined by the tangent method).

-

T_max: Temperature of the maximum rate of decomposition (the peak of the DTG curve).

-

-

Protocol 4.2: Kinetic Analysis using the Ozawa-Flynn-Wall (OFW) Method

This protocol extends Protocol 4.1 to determine the activation energy of decomposition.

-

Multiple TGA Experiments: Perform a series of TGA experiments as described in Protocol 4.1, but use at least three different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.[20]

-

Data Extraction: For each TGA curve, determine the temperatures (T) corresponding to several specific degrees of conversion (α), e.g., α = 10%, 20%, 30%... 80%. The degree of conversion is calculated as α = (m₀ - mₜ) / (m₀ - m_f), where m₀ is the initial mass, mₜ is the mass at time t, and m_f is the final mass.

-

OFW Plot Construction: The OFW method is based on the equation: ln(β) = Const - 1.052 * (Ea / RT). For each degree of conversion (α), create a plot of ln(β) versus 1/T.

-

Activation Energy Calculation: The data points for a given α should form a straight line. Perform a linear regression on this line. The activation energy (Ea) can be calculated from the slope (m) of the line: Ea = - (m * R) / 1.052, where R is the ideal gas constant (8.314 J/mol·K).

-

Interpretation: Calculate Ea for each degree of conversion. If Ea is relatively constant across the range of α, it suggests a single-step decomposition mechanism. Significant variation in Ea indicates a more complex, multi-step process.

Section 5: Data Interpretation & Comparative Analysis

The thermal stability of an amine catalyst is not a single number but a profile. By comparing key parameters, we can rank catalysts and predict their performance.

Comparative Stability of Common Amine Catalysts

The following table summarizes typical thermal stability characteristics for amines commonly used in CO₂ capture. The data illustrates the principles of chemical structure influencing stability.

| Catalyst | Amine Class | Structure | Typical T_onset (°C) | Relative Thermal Stability | Key Degradation Pathway |

| Monoethanolamine (MEA) | Primary | Linear Alkanolamine | ~120-140[6][12] | Low | Carbamate Polymerization[2][7] |

| Diethanolamine (DEA) | Secondary | Linear Alkanolamine | ~140-160 | Moderate | Carbamate Polymerization, β-elimination[2] |

| Methyldiethanolamine (MDEA) | Tertiary | Linear Alkanolamine | > 160 (stable up to 200°C+)[6][25] | High | Dealkylation[2] |

| Piperazine (PZ) | Secondary | Cyclic Diamine | > 150[26][27] | Very High | Ring opening/fragmentation at high T |

| 2-Amino-2-methyl-1-propanol (AMP) | Primary | Sterically Hindered | > 140 | Moderate-High | More resistant to carbamate formation[12] |

Note: T_onset values are approximate and can vary significantly with experimental conditions such as CO₂ loading and pressure.

The data clearly shows that the cyclic structure of piperazine and the tertiary nature of MDEA lend them significantly higher thermal stability compared to the benchmark primary amine, MEA.[25][26] Blends, such as MDEA/PZ, are often used to combine the high stability and capacity of PZ with the kinetic advantages of MDEA.[26][28]

Conclusion & Future Outlook

The thermal stability of amine catalysts is a complex, multi-variable challenge that directly impacts the economic viability and environmental footprint of critical industrial processes. A thorough understanding, grounded in the principles of reaction mechanisms and guided by robust analytical characterization, is essential for mitigating degradation. Thermal degradation via carbamate polymerization and oxidative degradation are the dominant pathways, with stability being highly dependent on the amine's chemical structure and the process operating conditions.

Future research will continue to focus on the development of novel amine structures with enhanced intrinsic stability, such as sterically hindered and cyclic amines, as well as the formulation of advanced solvent systems, including water-lean solvents, that may alter degradation pathways.[4][11][29] The continued refinement of analytical techniques and kinetic models will further enable the predictive design of next-generation catalysts, paving the way for more efficient, durable, and sustainable chemical technologies.

References

- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.

- Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.

- New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.

- Mechanistic Insights into the Thermal Decomposition of Ammonium Perchlorate: The Role of Amino-Functionalized Magnetic Nanoparticles. Inorganic Chemistry.

- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.

- Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.

- Thermal degradation of aqueous amines used for carbon dioxide capture.

- Amine degradation in CO2 capture. I. A review.

- CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society.

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.

- Amine Thermal Degradation. Bryan Research & Engineering, LLC.

- Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.

- MDEA/Piperazine as a solvent for CO 2 capture.

- Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.

- Impact of Solvent on the Thermal Stability of Amines.

- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applic

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.

- Thermal degradation rates of different amines.

- Impact of Solvent on the Thermal Stability of Amines. PubMed.

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi

- An Introduction to Catalysis & Thermal Analysis. Hiden Analytical.

- KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED

- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

- Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment.

-

Thermal Degradation of PZ and MEA[30]. Download Table - ResearchGate.

- Thermal Analysis and Calorimetry Techniques for Catalytic Investigations.

- Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric D

- Advancing Amine Degradation Analysis.

- Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass. MDPI.

- Thermal Methods of Analysis.

- Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Tre

- DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

Sources

- 1. americanchemistry.com [americanchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amine Thermal Degradation [bre.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ccsknowledge.com [ccsknowledge.com]

- 15. An Introduction to Catalysis & Thermal Analysis [hidenanalytical.com]

- 16. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 17. researchgate.net [researchgate.net]

- 18. iitk.ac.in [iitk.ac.in]

- 19. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]

- 20. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.pan.pl [journals.pan.pl]

- 24. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 29. Impact of Solvent on the Thermal Stability of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Reactivity of hydroxyl group in 1,3-Bis(dimethylamino)propan-1-ol

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1,3-Bis(dimethylamino)propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 1,3-Bis(dimethylamino)propan-2-ol, a molecule of significant interest due to its unique structural features. The presence of two tertiary amino groups in close proximity to the secondary alcohol function imparts a fascinating and complex chemical behavior. This document delves into the electronic and steric effects governing the reactivity of the hydroxyl group, explores key transformations such as esterification and oxidation with mechanistic insights, and provides field-proven experimental protocols. The interplay between the functional groups, including the potential for intramolecular catalysis, is a central theme. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who wish to leverage the synthetic potential of this versatile amino alcohol.

Introduction and Molecular Overview

1,3-Bis(dimethylamino)propan-2-ol, also known as N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol, is a bifunctional organic compound featuring a secondary alcohol flanked by two tertiary dimethylamino groups. This unique arrangement makes it a valuable building block in various synthetic applications. The core of its chemical personality lies in the intricate interplay between the nucleophilic and basic amino functionalities and the reactive hydroxyl group. Understanding this relationship is paramount for predicting its behavior and designing successful synthetic strategies.

This guide will dissect the factors influencing the hydroxyl group's reactivity, moving from fundamental principles to practical applications. We will explore how the neighboring amino groups modulate the outcomes of common alcohol reactions, often in ways that diverge from simpler secondary alcohols.

Figure 1: Structure of 1,3-Bis(dimethylamino)propan-2-ol.

The Influence of Neighboring Amino Groups on Hydroxyl Reactivity

The reactivity of the hydroxyl group in 1,3-Bis(dimethylamino)propan-2-ol is fundamentally altered by the presence of the two dimethylamino groups. These effects can be categorized as electronic, steric, and potential for intramolecular interactions.

Electronic Effects

The nitrogen atoms of the dimethylamino groups are electron-donating through inductive effects. This has two primary consequences for the hydroxyl group:

-

Enhanced Nucleophilicity: The electron-donating nature of the amino groups increases the electron density on the oxygen atom of the hydroxyl group. This makes the oxygen a more potent nucleophile compared to an unsubstituted secondary alcohol.

-

Basicity: The lone pairs on the nitrogen atoms make the molecule basic. In acidic conditions, one or both of the amino groups will be protonated, forming ammonium salts. This is a critical consideration in reaction design, as it can prevent reactions that require acidic catalysis at the hydroxyl group.

Steric Hindrance

The bulky dimethylamino groups can sterically hinder the approach of reagents to the hydroxyl group. The degree of this hindrance will depend on the size of the attacking reagent. While not as sterically encumbered as some neopentyl alcohols, this factor can influence the rate and feasibility of certain reactions.[1]

Intramolecular Interactions

The proximity of the amino groups to the hydroxyl group allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and one of the nitrogen lone pairs. This can influence the acidity of the hydroxyl proton and the rotational freedom of the molecule. More significantly, the amino groups can act as intramolecular catalysts or participating groups in reactions involving the hydroxyl group, a concept that will be explored in later sections.[2]

Key Transformations of the Hydroxyl Group

This section details common synthetic transformations of the hydroxyl group in 1,3-Bis(dimethylamino)propan-2-ol, with a focus on how the unique molecular structure dictates the choice of reagents and reaction conditions.

Esterification

The conversion of the hydroxyl group to an ester is a fundamental transformation. However, the basicity of the amino groups precludes the use of standard acid-catalyzed methods like Fischer esterification.

3.1.1. Recommended Protocol: Steglich Esterification

The Steglich esterification, which proceeds under mild, neutral conditions, is an excellent choice.[3] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the acyl transfer.[3]

Experimental Protocol:

-

To a stirred solution of 1,3-Bis(dimethylamino)propan-2-ol (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq.).

-

Slowly add a solution of DIC (1.2 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: Workflow for Steglich Esterification.

Oxidation to a Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 1,3-bis(dimethylamino)acetone. Care must be taken to choose an oxidizing agent that is compatible with the tertiary amino groups. Strong, acidic oxidants like potassium dichromate or potassium permanganate should be avoided as they can lead to side reactions and degradation.[4][5]

3.2.1. Recommended Protocol: Swern Oxidation

The Swern oxidation is a mild and effective method for oxidizing alcohols to aldehydes or ketones. It uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (TEA).

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (N2 or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.2 eq.) in DCM, keeping the temperature below -60 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of 1,3-Bis(dimethylamino)propan-2-ol (1.0 eq.) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) and stir for 15 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting ketone by distillation or chromatography.

Etherification

Formation of an ether from the hydroxyl group can be achieved via a Williamson-type synthesis. This requires deprotonation of the alcohol to form the more nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile.

3.3.1. Challenges and Considerations

-

Choice of Base: A strong base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice. The basicity of the amino groups themselves is generally insufficient to achieve complete deprotonation.

-

Competing N-Alkylation: The tertiary amino groups can also act as nucleophiles and compete with the alkoxide in reacting with the alkyl halide, leading to the formation of quaternary ammonium salts. This can be mitigated by using a less reactive alkylating agent or by carefully controlling the reaction conditions.

Experimental Protocol:

-

To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1,3-Bis(dimethylamino)propan-2-ol (1.0 eq.) in THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution to 0 °C and add the alkyl halide (1.1 eq.) slowly.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

-

Purify by column chromatography or distillation.

Intramolecular Catalysis and Cyclization

A fascinating aspect of amino alcohol reactivity is the potential for the amino group to act as an intramolecular catalyst or to participate directly in the reaction, leading to cyclized products.[2][6] In the case of 1,3-Bis(dimethylamino)propan-2-ol, after converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), one of the dimethylamino groups can act as an intramolecular nucleophile.

This would lead to a nucleophilic substitution reaction, forming a strained four-membered azetidinium ring. The feasibility of this reaction would depend on the reaction conditions and the relative nucleophilicity of the internal amino group versus any external nucleophiles present.

Figure 3: Potential pathway for intramolecular cyclization.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H18N2O | |

| Molecular Weight | 146.23 g/mol | |

| Appearance | Liquid | |

| Density | 0.897 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4422 | |

| CAS Number | 5966-51-8 |

Conclusion

The hydroxyl group in 1,3-Bis(dimethylamino)propan-2-ol exhibits a rich and nuanced reactivity profile, largely dictated by the electronic and steric influence of the adjacent dimethylamino groups. While the basicity of the amino functions restricts the use of acid-catalyzed transformations, it opens avenues for other synthetic strategies. Mild, neutral, or base-mediated reactions are generally preferred to achieve selective modification of the hydroxyl group. The potential for intramolecular catalysis and cyclization adds another layer of complexity and synthetic opportunity. By understanding these fundamental principles and selecting appropriate methodologies, researchers can effectively harness the synthetic potential of this versatile amino alcohol for applications in drug discovery and materials science.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Using bis(dimethylamino)propanol as a blowing and gelling catalyst

Technical Application Note: 1,3-Bis(dimethylamino)-2-propanol as a Reactive Catalyst

Executive Summary

This guide details the application of 1,3-Bis(dimethylamino)-2-propanol (CAS: 5966-51-8), a specialized tertiary amine catalyst.[1] Unlike fugitive catalysts that migrate to the surface of polymers causing odor and toxicity, this molecule features a secondary hydroxyl group that chemically bonds with isocyanates during polymerization. This "reactive" mechanism immobilizes the catalyst within the polymer matrix, significantly reducing Volatile Organic Compound (VOC) emissions.

Target Audience:

-

Polymer Scientists: Developing low-fogging automotive foams or medical-grade polyurethanes.

-

Drug Development Professionals: Utilizing the molecule as a precursor for cationic lipids and hydrogels in drug delivery systems.

Chemical Profile & Mechanism

1,3-Bis(dimethylamino)-2-propanol acts as a balanced catalyst , promoting both the blowing reaction (Isocyanate + Water

Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 5966-51-8 | Identity verification |

| Molecular Formula | C | Stoichiometric calculation |

| Molecular Weight | 146.23 g/mol | OH Value determination |

| Appearance | Clear, colorless to pale yellow liquid | Visual inspection |

| Flash Point | ~113°C (Closed Cup) | Safety/Flammability |

| Solubility | Soluble in water, alcohols, polyols | Formulation compatibility |

| Functionality | 2 Tertiary Amines, 1 Secondary Hydroxyl | Dual catalytic + Reactive site |

Mechanism of Action

The molecule operates via two distinct pathways:

-

Catalytic Cycle: The tertiary nitrogen lone pairs activate the nucleophile (water or polyol) to attack the isocyanate carbon.

-

Immobilization: The secondary hydroxyl group acts as a nucleophile itself, reacting with an isocyanate group to form a urethane linkage, permanently tethering the catalyst to the polymer backbone.

Figure 1: Dual mechanism showing catalytic activation of blowing/gelling and self-immobilization via the hydroxyl group.

Protocol: Low-Emission Polyurethane Formulation

This protocol describes the preparation of a flexible polyurethane foam. The critical step is adjusting the Isocyanate Index to account for the hydroxyl group on the catalyst.

Step 1: Stoichiometric Calculation

Because the catalyst consumes isocyanate, it must be treated as a polyol equivalent.

-

Catalyst OH Value:

mg KOH/g (Theoretical). -

Formula:

Step 2: Bench-Scale Mixing Protocol

Materials:

-

Polyether Polyol (MW ~3000-6000)

-

1,3-Bis(dimethylamino)-2-propanol (Catalyst)[1]

-

Surfactant (e.g., Silicone copolymer)

-

Distilled Water (Blowing agent)

-

Isocyanate (TDI or MDI)[1]

Workflow:

-

Conditioning: Ensure all chemicals are at 25°C ± 1°C.

-

Premix Preparation:

-

In a 500 mL paper cup, weigh Polyol (100 parts).

-

Add Surfactant (0.5 - 1.5 parts).

-

Add Water (2.0 - 4.0 parts).

-

Add Catalyst (0.05 - 0.5 parts). Note: Start low due to high activity.

-

Mix at 3000 RPM for 30 seconds using a high-shear mixer.

-

-

Degassing: Allow the premix to sit for 60 seconds to remove large entrained air bubbles.

-

Activation:

-

Add Isocyanate (calculated amount).

-

Mix vigorously for exactly 7 seconds .

-

-

Pouring: Immediately pour into a mold or free-rise box.

Step 3: Reactivity Profiling

Record the following critical timestamps to characterize the catalyst's selectivity:

| Parameter | Definition | Target (Typical) | Interpretation |

| Cream Time | Time from mixing to start of expansion (color change). | 8 - 15 sec | Indicates "Blowing" initiation. |

| Gel Time | Time when a polymer string can be pulled from the surface. | 50 - 90 sec | Indicates "Gelling" (polymerization). |

| Rise Time | Time when foam reaches maximum height. | 80 - 120 sec | Completion of blowing reaction. |

| Tack-Free Time | Time when surface is no longer sticky. | 120 - 180 sec | Surface cure completion. |

Protocol Validation: If the foam collapses (shrinkage), the Gel Time is too slow relative to Rise Time (increase catalyst). If the foam splits/cracks, the Blowing is too fast (decrease water or catalyst).

Emerging Application: Cationic Polymer Synthesis (Pharma/Biotech)

For drug development professionals, this molecule is a valuable monomer for synthesizing Polyionenes or cationic hydrogels used in gene delivery.

Context: The two tertiary amines can be quaternized, and the hydroxyl group offers a site for further functionalization or cross-linking.

Synthesis Protocol (Summary):

-

Reactants: Equimolar 1,3-Bis(dimethylamino)-2-propanol + Dihalide (e.g., 1,4-dichlorobutane or Epichlorohydrin).

-

Solvent: Water or Methanol (High dielectric constant promotes ionization).

-

Conditions: Reflux at 60-80°C for 24-48 hours.

-

Product: A cationic polyelectrolyte backbone with pendant hydroxyl groups.

-

Application: These polymers bind DNA/RNA (negative charge) for nanoparticle formulation (LNP alternatives).

Figure 2: Workflow for utilizing the catalyst as a monomer in drug delivery systems.

Safety & Handling

-

Hazard Class: Corrosive (Skin/Eye Irritant).[2]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.

-

Storage: Store in cool, dry conditions under nitrogen blanket to prevent moisture absorption and oxidation.

-

Neutralization: Spills should be absorbed with inert material (vermiculite) and neutralized with weak acid (e.g., dilute acetic acid) before disposal.

References

-

Sigma-Aldrich. (n.d.).[3] 1,3-Bis(dimethylamino)-2-propanol Product Sheet. Retrieved from

-

Tosoh Corporation. (n.d.). Reactive Amine Catalysts for Low VOC Polyurethane Foams. Retrieved from

-

Kazantsev, O. A., et al. (2022).[4] The Influence of Association of Reagents on the Polycondensation of Epichlorhydrin and 1,3-Bis(dimethylamino)propanol-2 in Water. Polymer Science, Series D. Retrieved from

-

Huntsman Corporation. (2024). JEFFCAT® Catalysts for Flexible Foams. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Emission & Odor Control for Volatile Amine Catalysts

Topic: 1,3-Bis(dimethylamino)propan-2-ol (and related isomers)

System Overview & Chemical Identity

User Note: While your query specified 1,3-Bis(dimethylamino)propan-1-ol, the most commercially prevalent isomer used in drug development and catalysis is 1,3-Bis(dimethylamino)-2-propanol (CAS: 6711-48-4), often found under trade names like Jeffcat ZR-50 .[1]

The protocols below apply to both isomers and generally to all volatile tertiary amines. These molecules possess a low odor threshold (detectable at ppb levels) and high volatility, making containment critical for both safety and data integrity.

Physical Properties & Risk Profile

| Property | Value | Implication |

| State | Clear Liquid | Easy to spill; hard to see.[1] |

| Odor Threshold | < 1 ppm (Ammoniacal/Fishy) | Detectable long before toxic limits are reached.[1] |

| Vapor Pressure | ~0.5 mmHg @ 20°C | Sufficient to saturate lab air rapidly without ventilation. |

| Basicity (pKa) | ~9.0 - 10.0 | Highly reactive with acids; adheres to glass surfaces.[1] |

| Flash Point | ~41°C - 54°C | Flammable. Static discharge precautions required.[1] |

Engineering Controls: The Containment Loop

To prevent emissions, you must treat the reaction setup as a closed loop. The following diagram illustrates the required airflow and scrubbing architecture for handling volatile amines under vacuum or inert gas flow.

Figure 1: The "Amine Containment Loop" ensures that no vapors reach the vacuum pump or the general exhaust without passing through an acidic neutralization stage.[1]

Troubleshooting Guide & FAQs

This section addresses specific "pain points" reported by researchers handling bis(dimethylamino)propanol.

Ticket #001: "My rotary evaporator exhaust smells fishy."

Diagnosis: Standard dry ice/acetone traps condense solvents but often fail to trap volatile amines effectively because the amine remains measurable in the vapor phase even at -78°C. Furthermore, if the amine reaches your diaphragm pump, it will degrade the diaphragms and permanently contaminate the pump oil.

The Fix: The "Sacrificial" Acid Trap You must install a chemical scrubbing stage between the cold trap and the vacuum pump.

Protocol:

-

Prepare the Trap: Fill a gas washing bottle (bubbler) with 1M Sulfuric Acid (H₂SO₄) .

-

Why Sulfuric? It is non-volatile (unlike HCl) and forms stable sulfate salts that will not re-vaporize.[1]

-

-

Add Indicator: Add a few drops of Phenolphthalein .

-

Visual Check: The solution should be colorless (acidic). If it turns pink, the acid is consumed (neutralized by the amine), and the trap is no longer effective.

-

-

Connection: Connect the outlet of your rotavap condenser to the inlet (dip tube) of the acid trap. Connect the outlet of the trap to your vacuum pump.

Expert Tip: Do not use concentrated acid. The heat of neutralization can be violent. 1M - 2M is sufficient for laboratory flows.[1]

Ticket #002: "Glassware still smells after washing with acetone."

Diagnosis: Tertiary amines are basic and form hydrogen bonds with the silanol (Si-OH) groups on the surface of glass.[1] Acetone and water are often insufficient to break this interaction, leading to "ghost odors" that persist for weeks.

The Fix: The Acid Protonation Wash You must convert the volatile free amine into a non-volatile ammonium salt.

Protocol:

-

Pre-Rinse: Rinse glassware with ethanol to remove bulk organic residue.

-

Acid Soak: Submerge glassware in a bath of 1M Hydrochloric Acid (HCl) or Citric Acid (10% w/v) for 15 minutes.

-

Final Rinse: Rinse with deionized water. The smell will be gone.

Ticket #003: "I spilled a small amount on the bench. How do I clean it without clearing the lab?"

Diagnosis: Wiping an amine spill with a dry paper towel increases surface area and volatilization, worsening the smell. Wiping with water spreads it.

The Fix: Neutralize In Situ Use a non-volatile weak acid to quench the odor immediately before cleaning.

Decision Logic:

Figure 2: Spill Response Decision Tree. Note that Citric Acid is preferred over HCl for spills to prevent generating acid fumes.

Protocol:

-

Cover: Immediately cover the spill with Citric Acid (solid powder) or spray with dilute acetic acid (vinegar).

-

Wait: Allow 1-2 minutes for the amine to convert to the citrate/acetate salt. The odor should disappear almost instantly.

-

Clean: Wipe up the slurry with absorbent pads.

-

Disposal: Seal pads in a bag immediately. Do not throw in an open trash can.

Ticket #004: "Is the 'Fishy' smell toxic?"

Diagnosis: Users often conflate "bad smell" with "immediate lethality." While the odor is unpleasant, the olfactory fatigue (nose blindness) is the real danger.

Fact Check:

-

Odor Fatigue: After ~15 minutes of exposure, you will stop smelling the amine. This does not mean the vapor is gone.[3]

-

Health Effects: Chronic exposure can cause "Blue Haze" (Glaucopsia)—a temporary blurring of vision due to corneal swelling, common with tertiary amines.

-

Action: If you smell it strongly, your engineering controls (hood/trap) have failed. Stop work and troubleshoot using Ticket #001.

References & Authority

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1,3-Bis(dimethylamino)-2-propanol. [1]

-

PubChem. (2024).[1] Compound Summary: 1,3-Bis(dimethylamino)-2-propanol.[1][4][5] National Library of Medicine. [1]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Amines. Technical Manual Section III, Chapter 1.

-

American Chemical Society (ACS). Identifying and Handling Acid-Base Reactions in the Laboratory. ACS Center for Lab Safety.

-

Trevi Environmental. Acid Scrubber Principles for Amine Removal.

Sources

- 1. 1,1'-[[3-(Dimethylamino)propyl]imino]bis[2-propanol] | C11H26N2O2 | CID 112683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vumc.org [vumc.org]

- 3. Do your drinking glasses smell weird? Here is how to fix that. - Main Cleaners London [maincleaners.co.uk]

- 4. wernerblank.com [wernerblank.com]

- 5. americanchemistry.com [americanchemistry.com]

Technical Support Center: Troubleshooting Catalyst Deactivation of Bis(dimethylamino)propanol

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(dimethylamino)propanol as a catalyst. This guide provides in-depth troubleshooting assistance for common issues related to catalyst deactivation, helping you to diagnose problems, restore catalytic activity, and prevent future occurrences. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your experiments.

Part 1: Understanding Catalyst Deactivation

Bis(dimethylamino)propanol is a versatile tertiary amine catalyst often employed in various organic transformations, including polyurethane foam production and desulfurization processes.[1][2] Like all catalysts, its performance can diminish over time due to a variety of factors collectively known as catalyst deactivation. Understanding the root cause of this deactivation is the first critical step in troubleshooting.

The primary mechanisms of catalyst deactivation can be broadly categorized as poisoning, fouling, thermal degradation, and mechanical loss.[3][4][5] For a liquid amine catalyst such as bis(dimethylamino)propanol, the most common issues arise from chemical interactions with impurities in the reaction mixture (poisoning) and the formation of insoluble byproducts (fouling).

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose the potential cause of catalyst deactivation based on observable symptoms in your experiment.

Symptom 1: Decreased Reaction Rate or Incomplete Conversion

A noticeable slowdown in your reaction or a failure to reach completion is the most common indicator of catalyst deactivation.

Question: My reaction is significantly slower than usual, or it has stalled completely. What could be the cause?

Answer: A reduced reaction rate is a classic sign of a less active catalyst. Here’s a step-by-step guide to diagnose the issue:

Step 1: Verify Reaction Parameters

Before assuming catalyst deactivation, it's crucial to rule out other experimental variables.

-

Temperature: Ensure the reaction temperature is correct and stable.

-

Concentration: Double-check the concentrations of all reactants and the catalyst.

-

Mixing: Confirm that the reaction mixture is being agitated effectively.

Step 2: Investigate Potential Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[3] For an amine catalyst, acidic impurities are a primary concern.

-

Feedstock Purity: Analyze your starting materials for acidic contaminants. Common culprits include carboxylic acids, phenols, or even trace amounts of strong acids from upstream processing.

-

Solvent Quality: Ensure your solvent is dry and free from acidic impurities. Some solvents can degrade over time to produce acids.

-

Atmosphere: If your reaction is sensitive to moisture and air, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon). Carbon dioxide from the air can react with the amine catalyst.

Step 3: Assess the Possibility of Fouling

Fouling is the physical deposition of materials onto the catalyst, which can block active sites.[3]

-

Insoluble Byproducts: Observe the reaction mixture for any unexpected precipitation or turbidity. These could be polymeric materials or insoluble salts.

-

Product Inhibition: In some cases, the reaction product itself can inhibit the catalyst.[6] Consider if high product concentration could be the issue.

Symptom 2: Formation of Unexpected Side Products

A change in the product profile of your reaction can also indicate a problem with the catalyst.

Question: I'm observing the formation of new, unexpected side products. Is the catalyst responsible?

Answer: A change in selectivity can be a sign of catalyst degradation or the presence of impurities that are themselves catalyzed to form byproducts.

-

Thermal Degradation: If the reaction is run at elevated temperatures, the bis(dimethylamino)propanol catalyst itself might be degrading. Analyze a sample of the catalyst to check for decomposition products.

-

Interaction with Impurities: Impurities in the feedstock can sometimes be converted into side products by the catalyst. Re-evaluating the purity of your starting materials is a critical step.

Part 3: Visualizing the Troubleshooting Workflow

To aid in your diagnostic process, the following diagram illustrates a logical workflow for troubleshooting catalyst deactivation.

Caption: Troubleshooting workflow for catalyst deactivation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I regenerate my deactivated bis(dimethylamino)propanol catalyst?

A1: Regeneration is sometimes possible, depending on the cause of deactivation.

-

For Fouling: If the deactivation is due to the deposition of soluble impurities, washing the catalyst with a suitable solvent may restore its activity.

-

For Poisoning: If the catalyst has been poisoned by strongly binding species, regeneration may be more difficult. A mild acid wash followed by a base wash and drying could be attempted, but this should be done with caution as it may also degrade the catalyst. A general procedure for regeneration can be found in the protocols section.[7][8]

Q2: How should I store bis(dimethylamino)propanol to prevent deactivation?

A2: Proper storage is crucial. Bis(dimethylamino)propanol should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and carbon dioxide.[1] It should be kept in a cool, dry place away from direct sunlight and sources of heat.

Q3: Are there any known incompatibilities for bis(dimethylamino)propanol?

A3: As a tertiary amine, bis(dimethylamino)propanol is incompatible with strong acids, acid chlorides, and acid anhydrides. It can also react with strong oxidizing agents. Avoid using copper and its alloys in your reactor setup, as amines can be corrosive to these materials.[9]

Q4: My catalyst seems to have a limited number of cycles. Is this normal?

A4: It is not uncommon for catalysts to have a finite lifespan, especially in complex reaction mixtures. Some minor, irreversible deactivation may occur in each cycle. It is good practice to establish a baseline for the number of cycles you can expect from a fresh batch of catalyst under your specific reaction conditions.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Washing)

This protocol is intended for deactivation suspected to be caused by fouling with soluble impurities.

-

Solvent Selection: Choose a solvent in which the suspected impurities are highly soluble but the catalyst is not. If the catalyst is soluble, this procedure will require a subsequent solvent removal step.

-

Washing:

-

If the catalyst is a solid, suspend it in the chosen solvent and stir for 1-2 hours. Filter the catalyst and repeat the washing step 2-3 times.

-

If the catalyst is a liquid and miscible with the solvent, dilute the catalyst with the solvent and then remove the solvent under reduced pressure. Repeat this process 2-3 times.

-

-

Drying: Dry the washed catalyst under vacuum to remove any residual solvent.

-

Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Part 6: Data Summary

| Deactivation Mechanism | Common Causes | Preventative Measures |

| Poisoning | Acidic impurities, water, CO2 | Purify feedstocks and solvents, use an inert atmosphere |

| Fouling | Insoluble byproducts, polymerization | Optimize reaction conditions, filter reaction mixture |

| Thermal Degradation | High reaction temperatures | Operate within the recommended temperature range for the catalyst |

Part 7: Visualizing Deactivation Pathways

Caption: Potential deactivation pathways for bis(dimethylamino)propanol.

References

- Yunus, R., Rashid, U., & Ahamad, I. S. (2010). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Modern Chemical Industry, 30(2), 48-50.

- Hernández-Fernández, J., et al. (2023).

-

H-TEK. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

- Abry, R. G. F., & DuPart, M. S. (1995).

-

ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol. Retrieved from [Link]

- Molecules. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Molecules, 27(14), 4567.

-

ResearchGate. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Retrieved from [Link]

-

YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

- Royal Society of Chemistry. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 22886-22903.

-

China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

- MDPI. (2016). Advances in Catalyst Deactivation and Regeneration.

- Royal Society of Chemistry. (2021). Understanding catalyst deactivation during the direct cracking of crude oil. Catalysis Science & Technology, 11(18), 6069-6080.

- MDPI. (2020). Catalyst Deactivation, Poisoning and Regeneration.

-

U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,1'-[[3-(Dimethylamino)propyl]imino]bis[2-propanol]. Retrieved from [Link]

- Google Patents. (n.d.). WO2006082202A1 - Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa).

-

Justia Patents. (n.d.). Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Bisdmapa). Retrieved from [Link]

Sources

- 1. 1-[Bis [3- (Dimethylamino)-Propyl] Amino]-2-Propanol For Sale| 67151-63-7 [whamine.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. csc.com.tw [csc.com.tw]

- 8. mdpi.com [mdpi.com]

- 9. americanchemistry.com [americanchemistry.com]

Managing moisture sensitivity in 1,3-Bis(dimethylamino)propan-1-ol storage

Welcome to the technical support guide for 1,3-Bis(dimethylamino)propan-1-ol (CAS 3179-63-3). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this versatile bifunctional organic compound: its sensitivity to atmospheric moisture. Due to the presence of both a tertiary amine and a primary alcohol, the compound is hygroscopic, and its integrity can be compromised by water absorption, potentially impacting experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the optimal performance and longevity of your reagent.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The answers provide not just a solution, but the underlying scientific reasoning to empower your decision-making.

Q1: My reaction yield is significantly lower than expected, and I suspect my 1,3-Bis(dimethylamino)propan-1-ol is the culprit. How can I confirm if water contamination is the issue?

A1: Your suspicion is well-founded. Water contamination is a common cause of diminished performance for moisture-sensitive reagents. The hydroxyl and amine groups in 1,3-Bis(dimethylamino)propan-1-ol make it prone to absorbing atmospheric moisture. This absorbed water can interfere with reactions in several ways: by acting as a competing nucleophile, by hydrolyzing other sensitive reagents in the mixture, or simply by diluting the reagent and altering stoichiometric ratios.

To diagnose the problem, a systematic approach is necessary.

Step 1: Visual and Physical Inspection

First, carefully observe the reagent. Anhydrous 1,3-Bis(dimethylamino)propan-1-ol should be a clear, colorless to pale yellow liquid[1]. Signs of significant water contamination can include:

-

Cloudiness or turbidity: A hazy appearance suggests the presence of immiscible water.

-

Phase Separation: In cases of gross contamination, a separate aqueous layer may be visible at the bottom of the container.

-

Increased Viscosity: While subtle, significant water content can alter the reagent's viscosity.

Step 2: Definitive Analytical Confirmation

Visual checks are preliminary. For a definitive answer, quantitative analysis is required. The gold standard for determining water content in organic liquids is the Karl Fischer titration.[2][3]

| Method | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Titration based on a stoichiometric reaction between iodine and water. | Highly accurate, precise, and specific to water. Considered the "gold standard".[2] | Destructive test, requires specialized equipment and reagents.[2] |

| Gas Chromatography (GC) | Separation of water from the compound, followed by detection. | Can simultaneously assess purity and detect other volatile impurities. | Less sensitive to very low water concentrations compared to Karl Fischer titration. Requires method development. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the water proton signal. | Non-destructive, provides structural information about the main compound and impurities. | Quantification can be complex and less accurate for trace amounts of water. |

Experimental Protocol: Water Content Determination by Karl Fischer Titration

-

Instrument Preparation: Ensure your Karl Fischer titrator is calibrated and the titration cell is conditioned to a low, stable drift value.

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed syringe), carefully draw a precisely weighed aliquot of the 1,3-Bis(dimethylamino)propan-1-ol.

-

Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm). For most applications, a water content of <0.1% (1000 ppm) is desirable.

If the analysis confirms a high water content, the reagent is compromised and will require drying before use (see Q2).

Q2: I've confirmed my stock of 1,3-Bis(dimethylamino)propan-1-ol has absorbed moisture. Can it be salvaged? What is the recommended drying procedure?

A2: Yes, in most cases, you can salvage the reagent by performing a drying procedure. The goal is to use a drying agent that has a high affinity for water but is chemically inert towards the amino alcohol.

Choosing the Right Drying Agent: For this compound, activated molecular sieves (3Å or 4Å) are the most recommended drying agent. They are highly efficient at trapping water molecules within their porous structure and do not react with amines or alcohols. Activated alumina is another suitable option.[4] Avoid acidic drying agents, which would react with the amine, or agents like calcium chloride that can form adducts with alcohols and amines.

Experimental Protocol: Drying 1,3-Bis(dimethylamino)propan-1-ol with Molecular Sieves

-

Activate Sieves: Place the required amount of molecular sieves in a flask and heat in a vacuum oven at a temperature above 200°C for at least 4 hours to remove any pre-adsorbed water. Allow them to cool to room temperature under vacuum or in a desiccator.

-

Transfer Reagent: In a fume hood, transfer the moist 1,3-Bis(dimethylamino)propan-1-ol to a dry flask equipped with a magnetic stir bar. The flask should be oven-dried and cooled under a stream of dry nitrogen or argon.

-

Add Drying Agent: Add the activated molecular sieves to the liquid. A common rule of thumb is to use 5-10% of the liquid's weight in sieves.

-

Drying Process: Seal the flask with a septum or ground glass stopper and stir the mixture at room temperature. For moderately contaminated liquids, stirring for 12-24 hours is typically sufficient.

-

Separation: Turn off the stirring and allow the sieves to settle. Under a positive pressure of inert gas, carefully decant or cannula transfer the dry liquid into a clean, dry storage vessel.[5] Avoid transferring any of the fine powder from the sieves.

-